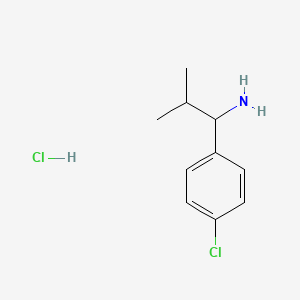
Potassium phloroglucinol carboxylate
Übersicht
Beschreibung
Potassium phloroglucinol carboxylate is a chemical compound with the molecular formula C7H6O5K. This compound is known for its unique chemical properties and has various applications in scientific research, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium phloroglucinol carboxylate can be synthesized through the reaction of phloroglucinol with potassium hydroxide in an aqueous medium. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The compound is then isolated and purified using industrial-scale techniques such as filtration, centrifugation, and drying.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium phloroglucinol carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using nucleophiles or electrophiles under specific reaction conditions.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction Products: Reduction reactions can produce hydroxylated derivatives or fully reduced forms of the compound.
Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
Potassium phloroglucinol carboxylate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has shown promise in medical research for its antioxidant and anti-inflammatory properties.
Industry: It is employed in various industrial applications, such as in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
Potassium phloroglucinol carboxylate is similar to other trihydroxybenzoic acid derivatives, such as gallic acid and pyrogallol. it is unique in its potassium salt form, which influences its solubility and reactivity. The compound's distinct chemical structure and properties make it a valuable tool in scientific research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Gallic acid
Pyrogallol
Phloroglucinol
Eigenschaften
IUPAC Name |
potassium;(3,5-dihydroxyphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5.K/c8-4-1-5(9)3-6(2-4)12-7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZCBTVJPCQLKE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,10-Dioxadispiro[2.2.4.2]dodecane](/img/structure/B1488021.png)
![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)




![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)






